5-{2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-{2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile. For example, 2-fluorobenzonitrile can react with sodium azide under acidic conditions to form 5-(2-fluorophenyl)-2H-tetrazole.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an alkyne reacts with an azide in the presence of a copper catalyst.
Coupling Reactions: The tetrazole and triazole intermediates are then coupled through amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds containing tetrazole and triazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be explored for similar applications.
Medicine
Medicinally, this compound might be investigated for its potential therapeutic effects. Tetrazole and triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, compounds with tetrazole and triazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1,2,3-Triazole derivatives: These compounds have been studied for their antibacterial and antifungal activities.
Uniqueness
What sets 5-{2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide apart is the combination of both tetrazole and triazole rings in a single molecule. This dual presence can potentially offer a broader range of biological activities and applications compared to compounds containing only one of these rings.
Properties
IUPAC Name |
5-[[2-[5-(2-fluorophenyl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN9O2/c19-13-9-5-4-8-12(13)17-22-26-27(24-17)10-14(29)21-18-15(16(20)30)23-28(25-18)11-6-2-1-3-7-11/h1-9H,10H2,(H2,20,30)(H,21,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBSRJSAZXKPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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